molecular formula C19H15N3O2 B7708299 7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL

7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL

Cat. No.: B7708299
M. Wt: 317.3 g/mol
InChI Key: QVPPRBHFRIHZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL apart is its unique combination of the quinoline and oxadiazole rings, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

7-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-7-8-13-10-15(18(23)20-16(13)9-11)17-21-19(24-22-17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPPRBHFRIHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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